4-Bromo-n-(2-nitro-1-phenylethyl)aniline
Description
4-Bromo-N-(2-nitro-1-phenylethyl)aniline is a brominated aniline derivative featuring a nitro-substituted phenylethyl group. The bromine atom and nitro group confer unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions .
Properties
CAS No. |
60016-56-0 |
|---|---|
Molecular Formula |
C14H13BrN2O2 |
Molecular Weight |
321.17 g/mol |
IUPAC Name |
4-bromo-N-(2-nitro-1-phenylethyl)aniline |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-6-8-13(9-7-12)16-14(10-17(18)19)11-4-2-1-3-5-11/h1-9,14,16H,10H2 |
InChI Key |
YLYUZXIYIHATHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(2-nitro-1-phenylethyl)aniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated product is then subjected to bromination using bromine or a bromine source like N-bromosuccinimide (NBS) to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n-(2-nitro-1-phenylethyl)aniline can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-Bromo-n-(2-amino-1-phenylethyl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
4-Bromo-n-(2-nitro-1-phenylethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-n-(2-nitro-1-phenylethyl)aniline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 4-Bromo-N-(2-nitro-1-phenylethyl)aniline analogs, based on the provided evidence:
Structural and Electronic Variations
- Nitro Group Position : Compounds like (E)-4-bromo-N-(4-nitrobenzylidene)aniline and 4-bromo-N-(4-nitrophenyl)aniline demonstrate that the nitro group’s position (para vs. ortho) significantly impacts electronic effects. Para-nitro groups enhance electron withdrawal, stabilizing charge-transfer complexes, whereas ortho-nitro groups may induce steric hindrance.
- Substituent Effects : Methoxy groups (e.g., 4-bromo-N-(4-methoxybenzyl)aniline ) increase solubility in polar organic solvents, while fluorine substituents (e.g., 2-bromo-4-fluoro-N-(4-fluorobenzyl)aniline ) improve thermal stability and alter dipole moments.
Crystallographic and Intermolecular Interactions
- Dihedral Angles: In 4-bromo-N-[4-(diethylamino)benzylidene]aniline, dihedral angles of ~60° between aromatic rings suggest twisted conformations, influencing crystal packing and π-π stacking .
- Hydrogen Bonding : N–H⋯Br and O–H⋯Br interactions in 4-bromo-2,6-dimethylanilinium bromide stabilize crystal lattices, a feature common in brominated anilines .
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